molecular formula C7H13NO4 B1353371 (R)-dimethyl 2-aminopentanedioate CAS No. 16422-27-8

(R)-dimethyl 2-aminopentanedioate

Cat. No.: B1353371
CAS No.: 16422-27-8
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-RXMQYKEDSA-N
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Description

®-dimethyl 2-aminopentanedioate is a chiral compound with significant importance in various fields of chemistry and biochemistry. It is an ester derivative of 2-aminopentanedioic acid, also known as glutamic acid. The compound’s chiral nature makes it valuable in asymmetric synthesis and as a building block for more complex molecules.

Scientific Research Applications

®-dimethyl 2-aminopentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.

    Industry: It is used in the production of polymers and as an intermediate in chemical manufacturing.

Mechanism of Action

The same study mentioned above also indicates that protein aggregation may be due to the coupling of MSG with the protein . The determined enthalpy change (Δ H) is largely positive, also suggesting an endothermic nature, whereas entropy change (Δ S) is positive and Gibbs free energy change (Δ G) is largely negative, suggesting the spontaneous nature of the interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-dimethyl 2-aminopentanedioate typically involves the esterification of ®-2-aminopentanedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ®-dimethyl 2-aminopentanedioate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of immobilized catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-dimethyl 2-aminopentanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (S)-dimethyl 2-aminopentanedioate: The enantiomer of ®-dimethyl 2-aminopentanedioate, with different stereochemistry.

    Dimethyl 2-aminopentanedioate: The racemic mixture containing both ® and (S) enantiomers.

    Diethyl 2-aminopentanedioate: An ester derivative with ethyl groups instead of methyl groups.

Uniqueness

®-dimethyl 2-aminopentanedioate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific interactions with enzymes and receptors also distinguish it from its enantiomer and other similar compounds.

Properties

IUPAC Name

dimethyl (2R)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427129
Record name (R)-dimethyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16422-27-8
Record name Dimethyl D-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-dimethyl 2-aminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL D-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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